1-Bromo-6-iodonaphthalene 1-Bromo-6-iodonaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17628163
InChI: InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H
SMILES:
Molecular Formula: C10H6BrI
Molecular Weight: 332.96 g/mol

1-Bromo-6-iodonaphthalene

CAS No.:

VCID: VC17628163

Molecular Formula: C10H6BrI

Molecular Weight: 332.96 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-6-iodonaphthalene -

Description

1-Bromo-6-iodonaphthalene is a halogenated derivative of naphthalene, characterized by the presence of a bromine atom at the 1-position and an iodine atom at the 6-position of the naphthalene ring system. This compound exhibits unique chemical properties due to the combination of bromine and iodine substituents, which significantly influence its reactivity and interactions in various chemical contexts.

Synthesis Methods

The synthesis of 1-bromo-6-iodonaphthalene can be achieved through several methods, typically involving the halogenation of naphthalene or its derivatives. These methods often require careful control of reaction conditions to ensure the desired substitution pattern.

Synthesis MethodDescriptionConditions
Direct HalogenationInvolves the direct introduction of bromine and iodine into the naphthalene ring.Requires specific catalysts and solvents.
Substitution ReactionsUtilizes existing halogenated naphthalenes as starting materials.Often involves nucleophilic substitution or coupling reactions.
Multi-step SynthesisInvolves multiple steps to achieve the desired substitution pattern.May include protection and deprotection steps.

Applications in Organic Synthesis

1-Bromo-6-iodonaphthalene is widely used as an intermediate in organic synthesis due to its versatility in constructing complex molecular architectures. Its ability to participate in nucleophilic substitutions and coupling reactions makes it an important reagent for studying reaction mechanisms.

Application AreaDescription
Organic ElectronicsUsed in the synthesis of materials with unique electronic properties.
Pharmaceutical ResearchPotential precursor for compounds with biological activity.
Material ScienceEmployed in the development of new materials with enhanced properties.

Biological Activity and Potential Applications

While specific biological activity data for 1-bromo-6-iodonaphthalene is limited, halogenated naphthalene derivatives are often studied for their potential pharmacological properties. Compounds with similar structures have shown various biological activities, including antimicrobial and anticancer effects. The presence of halogens can enhance lipophilicity and biological interactions, making such compounds interesting candidates for further biological evaluation.

Safety and Handling

1-Bromo-6-iodonaphthalene should be handled with care due to potential hazards associated with halogenated compounds. Safety data sheets indicate risks such as skin and eye irritation, emphasizing the need for appropriate safety measures during handling.

HazardDescription
Skin IrritationCauses irritation to skin.
Eye DamageCan cause serious eye damage.
Handling PrecautionsRequires protective equipment and safe storage conditions.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-bromo-6-iodonaphthalene, including 1-chloro-6-iodonaphthalene and 2-bromo-6-iodonaphthalene. These compounds exhibit different reactivity profiles due to variations in halogen substituents and their positions on the naphthalene ring.

Compound NameMolecular FormulaKey Features
1-Chloro-6-iodonaphthaleneC₁₁H₈ClIContains chlorine instead of bromine; versatile reactivity.
2-Bromo-6-iodonaphthaleneC₁₀H₆BrIBromine at the 2-position; different reactivity patterns.
1-IodonaphthaleneC₁₀H₇ILacks bromine; simpler structure but less reactive.
Product Name 1-Bromo-6-iodonaphthalene
Molecular Formula C10H6BrI
Molecular Weight 332.96 g/mol
IUPAC Name 1-bromo-6-iodonaphthalene
Standard InChI InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H
Standard InChIKey FXUZFPSVRQFBNE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)I)C(=C1)Br
PubChem Compound 118813565
Last Modified Aug 10 2024

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